4-Cyclohexyl-2-methylphenol
Overview
Description
4-Cyclohexyl-2-methylphenol is an organic compound with the molecular formula C13H18O. It is a phenolic compound characterized by a cyclohexyl group attached to the benzene ring at the fourth position and a methyl group at the second position. This compound is known for its antiseptic properties and is used in various industrial applications .
Scientific Research Applications
4-Cyclohexyl-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a stabilizer for thermoplastics and elastomers.
Biology: Studied for its antiseptic properties and potential use in disinfectants.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of stabilizers and as a component in various industrial formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclohexyl-2-methylphenol can be synthesized by alkylating p-cresol with cyclohexanol or cyclohexene. The reaction is typically carried out in the liquid phase in the presence of 1-10% by weight of a wide-pore acidic zeolite . The reaction conditions include:
Using p-cresol and cyclohexanol: The reaction is catalyzed by 72% sulfuric acid at 60°C, yielding a moderate amount of the product.
Using p-cresol and cyclohexene: The reaction can also be catalyzed by aluminum chloride or phosphoric acid at 90-100°C.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethylphenol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethylphenol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-methylphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The phenolic group is responsible for its antiseptic properties, as it can denature proteins and inactivate enzymes within microbial cells.
Comparison with Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group at the fourth position and two hydroxyl groups at the first and third positions.
2-Cyclohexyl-4-methylphenol: A structural isomer with the cyclohexyl group at the second position and the methyl group at the fourth position.
Comparison: 4-Cyclohexyl-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to phenol, it has enhanced antiseptic properties and reduced toxicity. Compared to 4-Hexylresorcinol, it has a simpler structure and different applications. Compared to 2-Cyclohexyl-4-methylphenol, it has different reactivity and stability due to the position of the substituents.
Properties
IUPAC Name |
4-cyclohexyl-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLFFKWGMUSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992604 | |
Record name | 4-Cyclohexyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71902-26-6 | |
Record name | Phenol, cyclohexyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, cyclohexyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Cyclohexyl-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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